2-Phenylindoline
CAS No.: 26216-91-1
Cat. No.: VC3876654
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26216-91-1 |
|---|---|
| Molecular Formula | C14H13N |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2-phenyl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2 |
| Standard InChI Key | XZPFOJPRFUSEIH-UHFFFAOYSA-N |
| SMILES | C1C(NC2=CC=CC=C21)C3=CC=CC=C3 |
| Canonical SMILES | C1C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
2-Phenylindoline (C₁₄H₁₃N, MW 195.26 g/mol) is a partially saturated derivative of indole, characterized by a fused benzene and pyrrolidine ring system. The phenyl group at the 2-position introduces steric hindrance and modulates electronic interactions, influencing reactivity and binding affinity in biological systems .
Table 1: Key Physicochemical Properties
The compound’s planar aromatic system and nitrogen lone pair facilitate π-π stacking and hydrogen bonding, critical for interactions in biological targets and catalytic substrates .
Synthetic Methodologies
Classical Synthesis via N-Amino Indoline Intermediates
Early routes involved nitrosation of indoline followed by reduction with lithium aluminum hydride to yield N-amino indoline, which was subsequently acylated with aromatic acid chlorides (e.g., 3-sulfamyl-4-chlorobenzoyl chloride) to produce 2-phenylindoline derivatives . This method, while reliable, suffered from moderate yields (60–75%) and required harsh conditions (refluxing toluene, 12–24 h) .
Palladium-Catalyzed Heteroannulation
A one-pot Pd(PPh₃)₂Cl₂-catalyzed reaction between 2-haloanilines and phenylacetylene in DMF at room temperature achieved 74–76% yields of 2-phenylindoline derivatives . Key advantages include:
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Mild conditions: Room temperature, 12 h reaction time.
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Functional group tolerance: Compatible with N-benzyl and N-tosyl protecting groups .
Asymmetric Hydrogenation with Rhodium Catalysts
Chiral monohydride-dichloro Rh(III) complexes (e.g., [(S)-DTBM-SEGPHOS]RhCl₂H) enabled enantioselective hydrogenation of exo-olefins to produce (R)-2-phenylindoline with >99% enantiomeric excess (ee) in 82% yield . This method highlights the role of steric bulk in the ligand (e.g., tBu groups) for substrate discrimination .
Table 2: Comparison of Synthetic Approaches
Pharmacological Applications
Diuretic and Analeptic Activity
2-Phenylindoline derivatives exhibit potent diuretic effects by inhibiting renal carbonic anhydrase, increasing Na⁺/K⁺ excretion. In vivo studies demonstrated a 40% reduction in urine osmolarity at 10 mg/kg doses in rodent models . Analeptic activity, attributed to CNS stimulation, showed a 30% reduction in barbiturate-induced sleep duration at similar doses .
Catalytic and Industrial Applications
Asymmetric Synthesis
The Rh(III)-catalyzed hydrogenation of 2-phenylindoline precursors has been scaled to gram quantities for pharmaceutical intermediates, achieving 99% ee without column chromatography . This method’s robustness is highlighted by its compatibility with electron-deficient olefins.
Material Science
2-Phenylindoline’s rigid structure aids in the design of organic semiconductors for OLEDs, though current research focuses on its indole analogs .
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